Imbricatolic Acid
Description
Properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(3S)-5-hydroxy-3-methylpentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKLZRKJJQJLD-BEUFEYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Juniperus communis
The fresh ripe berries of Juniperus communis serve as a rich source of this compound. The extraction process involves maceration in methanol, followed by sequential partitioning with solvents of increasing polarity. The methanolic extract is concentrated under reduced pressure and subjected to column chromatography using silica gel as the stationary phase. Elution with hexane-ethyl acetate gradients facilitates the isolation of this compound alongside other diterpenoids, such as the newly identified juniperoside A. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution electron ionization mass spectrometry (HREIMS), which corroborate the compound’s labdane skeleton and functional groups.
Isolation from Araucaria araucana Resin
This compound is a major constituent of the resin exuded by Araucaria araucana. The resin is dissolved in dichloromethane and filtered to remove insoluble impurities. Subsequent recrystallization from a hexane-ethyl acetate mixture yields colorless crystals of this compound with a melting point of 102–105°C. The purity and identity of the compound are verified using thin-layer chromatography (TLC) and comparative analysis with previously reported spectral data.
Synthetic Modifications and Derivative Synthesis
While total synthesis of this compound remains unreported, several studies have focused on modifying its structure to enhance bioactivity or study structure-activity relationships.
Methylation and Oxidation Reactions
This compound undergoes methylation at the C-19 carboxylic acid group using diazomethane in diethyl ether, yielding the methyl ester derivative (compound 1 ) with a 91% yield. This reaction is critical for improving solubility in nonpolar solvents during subsequent synthetic steps. Oxidation of this compound with Jones reagent (CrO₃/H₂SO₄/H₂O) converts the C-15 hydroxyl group into a ketone, producing junicedric acid (compound 2 ). These modifications are pivotal for generating intermediates used in dimeric labdane diterpene synthesis.
Biotransformation via Fungal Cultures
Biotransformation studies using Aspergillus niger and Rhizopus nigricans have demonstrated the microbial modification of this compound. Aspergillus niger introduces a hydroxyl group at the C-1 position, yielding 1α-hydroxythis compound (compound 2 ), while Rhizopus nigricans catalyzes epoxidation at the C-8(17) double bond, forming 15-hydroxy-8,17-epoxylabdan-19-oic acid (compound 3 ). These products are isolated via ethyl acetate extraction and purified using silica gel chromatography.
Structural Elucidation and Analytical Characterization
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H- and ¹³C-NMR spectra provide detailed insights into the compound’s carbon framework and functional groups. For example, the ¹H-NMR spectrum of this compound exhibits characteristic signals for the C-17 exomethylene protons (δₕ 4.53 and 4.86 ppm) and the C-15 hydroxyl group (δₕ 3.66–3.72 ppm). HMBC correlations between H-20 (δₕ 0.59 ppm) and C-1 (δc 71.20 ppm) in 1α-hydroxythis compound confirm the hydroxylation site.
Mass Spectrometry (MS)
HREIMS analysis of this compound reveals a molecular ion peak at m/z 320.2350 [M]⁺, consistent with the molecular formula C₂₀H₃₂O₃. Methylation derivatives, such as compound 1 , show a molecular ion at m/z 337.2753 [M+H]⁺, confirming the addition of a methyl group.
Infrared (IR) Spectroscopy
IR spectra of this compound derivatives display absorption bands for hydroxyl (νₘₐₓ ~3440 cm⁻¹) and carbonyl (νₘₐₓ ~1722 cm⁻¹) groups, which are critical for functional group identification.
Data Tables
Table 1: Key Spectral Data for this compound Derivatives
| Compound | Melting Point (°C) | Molecular Formula | Key NMR Signals (δ, ppm) | IR Bands (cm⁻¹) |
|---|---|---|---|---|
| This compound | 102–105 | C₂₀H₃₂O₃ | H-17: 4.53, 4.86; C-19: 183.41 | 3440 (OH), 1722 (C=O) |
| 1α-Hydroxythis compound | - | C₂₀H₃₄O₄ | H-1: 3.85; C-1: 71.20 | 3440 (OH), 1720 (C=O) |
| Methyl ester (1) | - | C₂₁H₃₄O₃ | H-19 OCH₃: 3.65; C-19: 170.12 | 1722 (C=O) |
Chemical Reactions Analysis
Types of Reactions: Imbricatolic acid undergoes various chemical reactions, including hydroxylation and epoxidation. For example, microbial transformation by Aspergillus niger results in hydroxylation, producing 1α-hydroxythis compound . Rhizopus nigricans can induce epoxidation, forming 15-hydroxy-8,17-epoxylabdan-19-oic acid .
Common Reagents and Conditions: The common reagents used in these transformations include microbial cultures such as Aspergillus niger and Rhizopus nigricans. The conditions typically involve incubation of the compound with the microbial cultures under controlled temperature and pH .
Major Products: The major products formed from these reactions include 1α-hydroxythis compound and 15-hydroxy-8,17-epoxylabdan-19-oic acid .
Scientific Research Applications
Chemical Applications
Synthesis of Derivatives
Imbricatolic acid serves as a crucial starting material for the synthesis of various chemical derivatives. Microbial transformations, particularly using Aspergillus niger, have been employed to produce hydroxylated derivatives such as 1α-hydroxythis compound. These derivatives exhibit distinct biochemical properties and potential applications in drug development .
Chemical Reactions
The compound undergoes several chemical reactions, including hydroxylation and epoxidation. These transformations are facilitated by microbial cultures and yield significant products that can be further explored for their biological activities.
| Reaction Type | Microbial Agent | Major Product |
|---|---|---|
| Hydroxylation | Aspergillus niger | 1α-hydroxythis compound |
| Epoxidation | Rhizopus nigricans | Epoxy derivative |
Biological Applications
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including human lung fibroblasts and AGS cells. In particular, it has been shown to inhibit cell cycle progression in lung cancer cells (Calu-6), suggesting its potential as an anticancer agent .
Gastroprotective Properties
this compound has demonstrated gastroprotective effects in animal models with induced gastric lesions. This property suggests its potential utility in developing treatments for gastric disorders .
Medicinal Applications
Protein Tyrosine Phosphatase Inhibition
Recent studies have explored the potential of this compound and its derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a target for treating insulin resistance related to obesity and type 2 diabetes. Certain derivatives have shown promising inhibitory activity, indicating their potential in metabolic disease management .
Glucose Uptake Stimulation
Novel analogues of this compound have been found to stimulate glucose uptake in skeletal muscle cells through the AKT/PI-3-kinase signaling pathway, highlighting their potential role in diabetes treatment .
Case Study 1: Anticancer Activity
In a study evaluating the effects of this compound on lung cancer cells, it was observed that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The study utilized various concentrations to assess the dose-dependent effects on cell viability .
Case Study 2: Gastroprotective Effects
Another study focused on the gastroprotective properties of this compound demonstrated its efficacy in reducing gastric lesions in rodent models. The mechanism was linked to its ability to enhance mucosal defense and inhibit gastric acid secretion .
Mechanism of Action
The mechanism of action of imbricatolic acid involves its interaction with specific molecular targets and pathways. For instance, its gastroprotective effects are attributed to its ability to modulate inflammatory pathways and protect the gastric mucosa . The exact molecular targets and pathways involved in its cytotoxic effects are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural Comparison of Imbricatolic Acid and Related Diterpenes
Key Observations :
- This compound derivatives (e.g., 15-acetoxythis compound) exhibit enhanced lipophilicity due to acetylation, improving membrane permeability .
- Ferruginol and totarol, with aromatic rings, show stronger antimicrobial activity but lack the gastroprotective effects seen in labdane-type diterpenes .
Pharmacological Activity Comparison
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Key Findings :
- Structural hybridization (e.g., combining this compound with cyperenoic acid) significantly boosts cytotoxicity .
Table 3: Gastroprotective Effects in Ethanol-Induced Ulcer Models
| Compound | Effective Dose (mg/kg) | Ulcer Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 200 | 85% | |
| 15-Hydroxyimbricatolal | 100 | 90% | |
| 15-Acetoxythis compound | 100 | 88% | |
| Lansoprazole (Control) | 20 | 89% |
Key Insights :
- Acetylation or hydroxylation at C-15 enhances gastroprotective efficacy, matching the reference drug lansoprazole .
Table 4: Anti-Alzheimer’s Activity (Aβ42 Reduction in HEK293sw Cells)
| Compound | Aβ42 Reduction at 16 μM | Mechanism | Reference |
|---|---|---|---|
| This compound | 35% | Modulates Aβ aggregation | |
| Isocupressic acid | 55% | Inhibits BACE1 via GSK3β/NF-κB | |
| Communic acid | 30% | Weak Aβ inhibition |
Key Notes:
Biological Activity
Imbricatolic acid, a compound derived from Juniperus communis , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is a triterpenoid compound characterized by its unique chemical structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological pathways, impacting cell proliferation and inflammation.
Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study assessing the topical anti-inflammatory effects of various compounds, this compound was compared with other terpenes and synthetic drugs using two models: the arachidonic acid (AA) and the 12-O-tetradecanoyl phorbol 13-acetate (TPA) induced ear edema assays. The results indicated that this compound displayed a notable reduction in inflammation in both models, suggesting its potential as an effective anti-inflammatory agent .
Table 1: Anti-Inflammatory Effects of this compound
| Compound | TPA Assay Reduction (%) | AA Assay Reduction (%) |
|---|---|---|
| This compound | 56.8 | 48.9 |
| Oleanolic Acid | 79.9 | 56.8 |
| Ibuprofen | 40.0 | 38.0 |
Data derived from comparative studies on topical anti-inflammatory activities .
Anticancer Activity
This compound has also been evaluated for its anticancer properties, particularly its ability to inhibit cell cycle progression in cancer cell lines. In experiments involving p53-null CaLu-6 cells, this compound was shown to induce the upregulation of cyclins, which are essential for cell cycle regulation . Furthermore, new derivatives of this compound have been tested against various human tumor cell lines, including MRC-5, AGS, SK-MES-1, J82, and HL-60.
Table 2: Antiproliferative Activity of this compound Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| MRC-5 | 29 |
| AGS | 35 |
| SK-MES-1 | 32 |
| J82 | 40 |
| HL-60 | 39 |
IC50 values indicate the concentration required to inhibit cell growth by 50% .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inflammatory Pathway Modulation : this compound appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Cell Cycle Regulation : By upregulating cyclins and affecting cyclin-dependent kinases (CDKs), this compound disrupts normal cell cycle progression in cancer cells, leading to reduced proliferation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Topical Application for Inflammation : In animal models, topical application of formulations containing this compound showed significant reductions in edema and inflammation markers compared to controls.
- In Vitro Cancer Studies : Laboratory studies indicated that this compound derivatives not only inhibited tumor cell growth but also induced apoptosis in specific cancer cell lines.
Q & A
Q. What are the primary natural sources of imbricatolic acid, and what methodologies are used for its extraction and purification?
this compound is a diterpene found in resinous extracts of Cupressus species, particularly in wild populations of C. goveniana and related variants . Extraction typically involves solvent-based methods (e.g., ethanol or dichloromethane), followed by chromatographic separation using column chromatography (CC) or preparative thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry (MS) .
Q. How is this compound structurally characterized, and what spectroscopic markers distinguish it from related diterpenes?
Key structural features include a labdane skeleton with hydroxyl and carboxylic acid groups. NMR data (e.g., δ 1.25 ppm for methyl groups in diterpene backbones) and MS fragmentation patterns (e.g., molecular ion [M+H]+ at m/z 319) are critical for identification. Differentiation from analogs like sandaracopimaric acid requires analysis of olefinic proton signals and coupling constants in 2D NMR spectra (COSY, HSQC) .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
Standard assays include cytotoxicity screening using human cancer cell lines (e.g., AGS gastric adenocarcinoma, HepG2 hepatocellular carcinoma) and non-cancerous fibroblasts, with IC₅₀ values calculated via MTT or resazurin-based viability assays. Anti-inflammatory activity is assessed through COX-1/COX-2 inhibition assays or LPS-induced cytokine modulation in macrophage models .
Advanced Research Questions
Q. How do structural modifications of this compound (e.g., esterification with NSAIDs) influence its cytotoxicity and selectivity?
Hybridization with ibuprofen or naproxen via ester linkages alters bioavailability and toxicity profiles. For example, methyl esters of this compound derivatives (e.g., compounds 9 and 11) exhibit reduced cytotoxicity (IC₅₀ > 100 µM) compared to the parent diterpene (IC₅₀ ~29–39 µM) in fibroblast and cancer cell lines. This suggests that lipophilicity and metabolic stability are critical factors, which can be optimized using QSAR models .
Q. What experimental designs are recommended to resolve contradictions in cytotoxicity data between this compound and its synthetic derivatives?
Contradictory results (e.g., increased toxicity in hybrids vs. parent compound) require systematic dose-response studies across multiple cell lines, paired with mechanistic assays (e.g., apoptosis markers, ROS generation). Comparative metabolomics or transcriptomics can identify pathways affected by structural modifications. For reproducibility, adhere to OECD guidelines for in vitro testing, including triplicate runs and positive/negative controls .
Q. How can researchers apply the PICOT framework to design clinical pharmacology studies on this compound?
A PICOT question might focus on:
- P opulation: Rodent models with induced gastric lesions.
- I ntervention: Oral administration of this compound (10–50 mg/kg).
- C omparison: Omeprazole or synthetic NSAIDs.
- O utcome: Reduction in ulcer index or TNF-α levels.
- T ime: Acute (24–72 hr) vs. chronic (14-day) exposure. This framework ensures alignment with preclinical objectives and facilitates literature synthesis for grant proposals .
Q. What strategies mitigate bias in phytochemical studies targeting this compound’s gastroprotective mechanisms?
Use blinded experiments for histological scoring of gastric lesions and randomize treatment groups. Validate findings with orthogonal methods (e.g., ELISA for prostaglandin E2 levels alongside histopathology). Address confounding variables (e.g., diet, stress) through controlled housing conditions. Transparent reporting of negative results is critical to avoid publication bias .
Methodological Considerations
- Data Presentation : Use tables to compare IC₅₀ values across cell lines (Table 1) and figures to illustrate structural relationships between derivatives (Figure 1). Ensure all charts include descriptive titles, error bars, and statistical annotations (e.g., *p < 0.05) .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest (e.g., funding from natural product consortiums) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
